Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate
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Overview
Description
Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a chlorosulfonylmethyl group and a fluorine atom, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrrolidine derivative with chlorosulfonylmethyl fluoride under controlled conditions to introduce the chlorosulfonylmethyl group. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the generated hydrogen chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding a simpler pyrrolidine derivative.
Oxidation Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, reduced pyrrolidine compounds, and oxidized intermediates with enhanced functionality.
Scientific Research Applications
Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S,4S)-2-(chloromethyl)-4-fluoropyrrolidine-1-carboxylate: Lacks the sulfonyl group, resulting in different reactivity and applications.
Benzyl (2S,4S)-2-(sulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate:
Uniqueness
Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of both the chlorosulfonyl and fluorine groups, which confer distinct reactivity and stability. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Properties
IUPAC Name |
benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO4S/c14-21(18,19)9-12-6-11(15)7-16(12)13(17)20-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYVSUZSQADLKJ-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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